Tert-butyl N-[(4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-6-yl]carbamate
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Overview
Description
Tert-butyl N-[(4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-6-yl]carbamate is a complex organic compound known for its intricate chemical structure and diverse applications
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Tert-butyl N-[(4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-6-yl]carbamate typically involves multi-step organic reactions. Commonly, the process starts with the preparation of cyclopenta[c]pyridine derivatives followed by the protection of the amine group with tert-butyl carbamate under specific reaction conditions, such as room temperature and solvent choice (e.g., dichloromethane). Reaction monitoring through techniques like thin-layer chromatography (TLC) ensures the successful formation of the desired intermediate.
Industrial Production Methods: : Industrial production of this compound may involve scaling up the synthetic routes, optimizing reaction conditions for maximum yield, and ensuring cost-effectiveness. Techniques like continuous flow chemistry could be employed to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: : Tert-butyl N-[(4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-6-yl]carbamate undergoes a variety of chemical reactions, such as:
Oxidation: : This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions may involve agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions: : Typical reagents include organic solvents (e.g., dichloromethane, ethanol), oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., NaBH4), and catalysts (e.g., palladium on carbon).
Major Products Formed: : The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxide derivatives, while reduction could lead to amine derivatives.
Scientific Research Applications
Tert-butyl N-[(4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-6-yl]carbamate finds extensive use in scientific research, including:
Chemistry: : As a building block in organic synthesis, this compound is valuable for constructing complex molecules and studying reaction mechanisms.
Biology: : Research into its biological activities and potential as a pharmacophore in drug discovery.
Medicine: : Investigating its potential therapeutic effects and applications in designing new pharmaceuticals.
Industry: : Utilized in the production of advanced materials, polymers, and catalysts.
Mechanism of Action
The compound's effects are mediated through its interactions with specific molecular targets and pathways:
Molecular Targets: : It may target enzymes, receptors, or other biological macromolecules, influencing their activity.
Pathways Involved: : The pathways involved depend on its specific biological or pharmacological context, which could include metabolic pathways, signal transduction cascades, or gene expression regulation.
Comparison with Similar Compounds
Comparison: : Tert-butyl N-[(4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-6-yl]carbamate stands out due to its unique structural features and reactivity profile.
Similar Compounds: : Similar compounds include other carbamate-protected amines, cyclopenta[c]pyridine derivatives, and structurally related bicyclic amines.
In essence, this compound's multifunctional nature and intricate structure render it a fascinating subject for continued research across various scientific disciplines.
Properties
IUPAC Name |
tert-butyl N-[(4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-6-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-11-6-9-4-5-14-8-10(9)7-11/h9-11,14H,4-8H2,1-3H3,(H,15,16)/t9-,10-,11?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOHTRPOTYDSFR-QRHSGQBVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CCNCC2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1C[C@@H]2CCNC[C@@H]2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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